molecular formula C7H10O4 B13781575 Propyl Fumarate CAS No. 925-03-1

Propyl Fumarate

Cat. No.: B13781575
CAS No.: 925-03-1
M. Wt: 158.15 g/mol
InChI Key: AYAUWVRAUCDBFR-ONEGZZNKSA-N
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Description

Propyl fumarate is an organic compound that belongs to the class of fumaric acid esters. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl fumarate can be synthesized through the esterification of fumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce fumaric acid and propanol.

    Reduction: It can be reduced to form succinic acid derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

    Oxidation: Fumaric acid and propanol.

    Reduction: Succinic acid derivatives.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Propyl fumarate has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of propyl fumarate involves its interaction with cellular pathways and molecular targets. It is known to modulate oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant response elements, reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis and psoriasis.

    Diethyl fumarate: Similar in structure but with ethyl groups instead of propyl groups.

    Methyl fumarate: Contains methyl groups and is used in various chemical applications.

Uniqueness

Propyl fumarate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other fumaric acid esters. Its longer alkyl chain provides different solubility and interaction characteristics, making it suitable for specific applications in medicine and industry.

Properties

CAS No.

925-03-1

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(E)-4-oxo-4-propoxybut-2-enoic acid

InChI

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h3-4H,2,5H2,1H3,(H,8,9)/b4-3+

InChI Key

AYAUWVRAUCDBFR-ONEGZZNKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCOC(=O)C=CC(=O)O

Origin of Product

United States

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